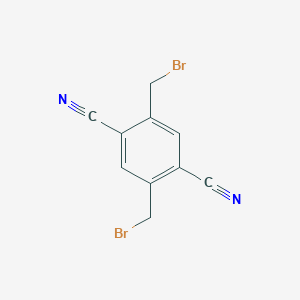![molecular formula C₂₁H₁₈Cl₂FNO B047746 4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one CAS No. 125785-69-5](/img/structure/B47746.png)
4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one, also known as C21H19ClFNO, is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the field of neuroscience, and it has been found to have potential applications in the treatment of various neurological disorders. In
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one involves its binding to the sigma-1 receptor. This binding results in the modulation of various cellular processes, including calcium signaling, neuroprotection, and neurotransmitter release. This compound has also been found to have an effect on the expression of various genes involved in the regulation of these cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include its ability to modulate calcium signaling, neuroprotection, and neurotransmitter release. This compound has also been found to have an effect on the expression of various genes involved in the regulation of these cellular processes. Additionally, this compound has been found to have potential anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one in lab experiments include its potential applications in the treatment of various neurological disorders, its ability to modulate various cellular processes, and its potential anti-inflammatory and analgesic effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of 4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one. One potential direction is the further exploration of its potential applications in the treatment of various neurological disorders. Another potential direction is the investigation of its potential anti-inflammatory and analgesic effects. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one involves several steps. The first step involves the reaction of 4-chloropyridine with 2-fluorobenzaldehyde in the presence of a catalyst, such as palladium. This reaction results in the formation of 4-(2-fluorobenzyl)-4-chloropyridine. The next step involves the reaction of this intermediate product with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-(4-chlorophenyl)-1-(2-fluorophenyl)butan-1-one. The final step involves the reaction of this product with hydrochloric acid, resulting in the formation of this compound.
Scientific Research Applications
4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one has been found to have potential applications in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and neurotransmitter release. This compound has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFNO/c22-18-9-7-16(8-10-18)17-11-14-24(15-12-17)13-3-6-21(25)19-4-1-2-5-20(19)23/h1-2,4-5,7-12,14-15H,3,6,13H2/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGWUUALKRJCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC[N+]2=CC=C(C=C2)C3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFNO+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

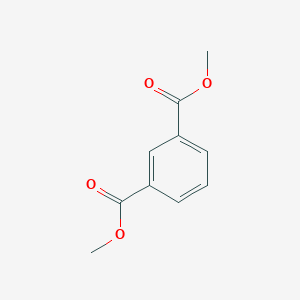

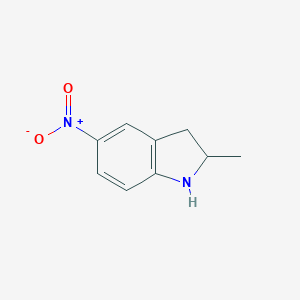
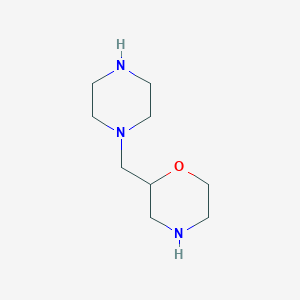


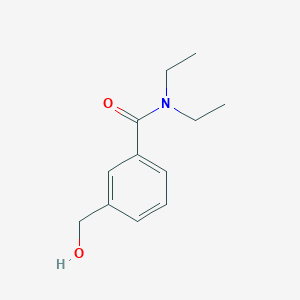

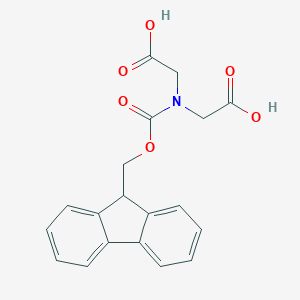
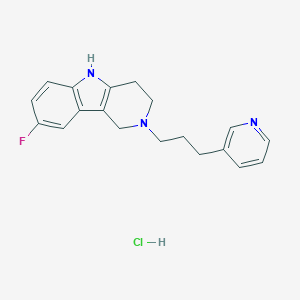
![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)
